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Compound of Interest

Compound Name: 3-Methyl-4-propyloctane

Cat. No.: B3054856

Introduction: The Imperative for Predictive Modeling

3-Methyl-4-propyloctane (Ci12H26) is a branched alkane whose physicochemical properties
are critical in various industrial applications, from fuel and lubricant formulation to its potential
role as a fragment in larger, biologically active molecules.[1][2][3][4] Accurately predicting these
properties in silico offers a significant advantage, reducing the time and cost associated with
experimental measurements. This guide provides a comprehensive overview and detailed
protocols for the computational modeling of key properties of 3-Methyl-4-propyloctane,
tailored for researchers in materials science and drug development.

The methodologies presented herein are grounded in two powerful computational techniques:
Molecular Dynamics (MD) simulations for deriving bulk physicochemical properties and
Quantitative Structure-Property Relationship (QSPR) modeling for rapidly estimating properties,
including those relevant to pharmacology.[5][6][7][8][9]

Part 1: Foundational Concepts - Choosing the Right
Tool

The choice of computational method is dictated by the desired property and required accuracy.

e Molecular Dynamics (MD): This "bottom-up" approach simulates the physical movements of
atoms and molecules.[10][11] It is computationally intensive but provides deep insights into
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dynamic properties like viscosity, density, and heat of vaporization by simulating a virtual bulk
sample of the molecule.

o Quantitative Structure-Property Relationship (QSPR): This "top-down" approach uses
statistical models to correlate molecular descriptors (numerical representations of a
molecule's structure) with experimental data.[5][6][7][8][9] QSPR is highly efficient for
predicting properties like boiling point, solubility, and even toxicity, making it invaluable for
high-throughput screening.[12][13]

Causality Behind Method Selection: Why Not Just One?

An MD simulation derives properties from first principles of physics, offering high fidelity but at
a high computational cost. A QSPR model, once built, can predict properties in seconds. For a
single molecule like 3-Methyl-4-propyloctane, we use MD for rigorous calculation of
fundamental properties. We then use QSPR to complement this with rapid predictions of a
wider range of properties, including those relevant to drug development, such as ADMET
(Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[14][15][16][17]

Part 2: Molecular Dynamics (MD) Simulation
Protocol

This protocol outlines the steps to calculate the density and heat of vaporization of 3-Methyl-4-
propyloctane using MD simulations.

Workflow Overview

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://pubs.acs.org/doi/10.1021/acs.energyfuels.7b04075
https://pubs.acs.org/doi/abs/10.1021/ef049903u
https://www.researchgate.net/publication/322995012_Quantitative_Structure_Property_Relationship_QSPR_Model_for_Hydrocarbon_Liquid_Viscosity_Prediction
https://pure.kfupm.edu.sa/en/publications/quantitative-structure-property-relationship-model-for-hydrocarbo/
https://pubs.acs.org/doi/10.1021/ef049903u
http://intofuture.org/aims-alkanes.html
https://protoqsar.com/en/publications/computational-methods/
https://www.benchchem.com/product/b3054856?utm_src=pdf-body
https://www.deeporigin.com/glossary/admet-predictions
https://drugscreening.bocsci.com/services/admet-modeling-and-prediction.html
https://www.simulations-plus.com/software/admetpredictor/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6350845/
https://www.benchchem.com/product/b3054856?utm_src=pdf-body
https://www.benchchem.com/product/b3054856?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3054856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

4 System Preparation

[1. Build Molecule]

(2. Geometry OptimizatiorD

~

nitial geometry

Lowienergy conformer
@. Assign Force FieIcD
- J
Parameterized molecule
4 Simulation R
Y

G. Create Simulation Boa

Initial system

\ 4
G. Energy MinimizatiorD

elaxed system

[6. NPT EquilibratiorD

Eq%librated system

[7. NVT Production RurD

- J
Trajectory data Energy data
Data Analysis
v
@. Calculate Densitya [9 Calculate Heat of Vaporizatioa

Click to download full resolution via product page

Caption: Workflow for MD simulation to calculate bulk properties.
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Step 1: Molecule Building and Geometry Optimization

Construct the Molecule: Using molecular modeling software (e.g., Avogadro, ChemDraw),
build the 3-Methyl-4-propyloctane structure. The SMILES string is CCCCC(CCC)C(C)CC.

[1][2]

Initial Optimization: Perform an initial geometry optimization using a low-cost quantum
mechanical method (e.g., DFT with a minimal basis set) or a molecular mechanics force field
like MMFF94.[18] This step ensures a reasonable starting conformation.

Step 2: Force Field Selection and Parameterization

Expertise: The choice of force field is the most critical step for accurate alkane simulations.
The OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field is highly
recommended. It was specifically parameterized to reproduce the liquid-state properties
(densities, heats of vaporization) of alkanes and other organic molecules.[18][19][20][21][22]
While alternatives like CHARMM and TraPPE-UA exist, OPLS-AA generally provides a
robust balance of accuracy for the properties of interest here.[23]

Trustworthiness: Using a well-validated, published force field like OPLS-AA ensures that the
parameters for bond stretching, angle bending, dihedrals, and non-bonded interactions are
reliable and have been tested against experimental data for a wide range of hydrocarbons.
[19][21]

Step 3: System Setup and Simulation

This protocol assumes the use of GROMACS, a widely-used open-source MD engine.

Create Simulation Box: Use GROMACS tools (e.g., gmx insert-molecules) to pack
approximately 500 molecules of 3-Methyl-4-propyloctane randomly into a cubic box with
periodic boundary conditions. The initial box size should correspond to a low-density liquid.

Energy Minimization: Perform a steeplechase descent energy minimization (gmx mdrun) to
relax the system and remove any unfavorable atomic clashes from the random packing.

NPT Equilibration:
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o Causality: Equilibrate the system in the isothermal-isobaric (NPT) ensemble for at least 1-
2 nanoseconds (ns). This allows both the temperature and pressure of the system to reach
equilibrium (e.g., 298.15 K and 1 bar), and crucially, allows the box volume to adjust,
leading to a stable density.

o Monitor the density, temperature, and pressure over time. The system is considered
equilibrated when these properties plateau.

e NVT Production Run:

o Once density is stable, switch to the canonical (NVT) ensemble. Run the production
simulation for 10-20 ns, saving the coordinates and energies every 1-10 picoseconds (ps).

o Expertise: The NVT ensemble is used for the production run to ensure better energy
conservation, which is critical for calculating the heat of vaporization.

Step 4: Data Analysis

o Density Calculation: The average density is calculated directly from the equilibrated NPT
simulation trajectory using the GROMACS tool gmx energy.

» Heat of Vaporization (AHvap) Calculation:

o AHvap is calculated using the formula: AHvap = E_gas - E_liquid + RT where E_gas is the
potential energy of a single molecule in the gas phase, E_liquid is the average potential
energy per molecule from the liquid-phase simulation, R is the gas constant, and T is the
temperature.

o Protocol: a. Extract the average potential energy () from the NVT production run log file.
This is E_liquid. b. Perform a short energy minimization of a single 3-Methyl-4-
propyloctane molecule in a vacuum. The resulting potential energy is E_gas. c. Calculate
AHvap using the formula.

Part 3: QSPR Modeling for Rapid Property
Estimation
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QSPR models provide a highly efficient method for property prediction, leveraging existing
experimental data from similar compounds.[5][6][7][8][9]

Workflow Overview
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Caption: General workflow for building and using a QSPR model.
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Protocol: ADMET Property Prediction

For drug development professionals, understanding a molecule's ADMET profile is crucial.[14]
[15][24] While 3-Methyl-4-propyloctane is not a drug, its structural motifs may appear in drug
candidates. This protocol outlines the use of pre-existing, validated QSPR models for this
purpose.

o Select a Platform: Utilize a reputable computational chemistry platform that offers validated
ADMET prediction tools (e.g., ADMET Predictor®, pkCSM, ADMETlab).[14][16] These
platforms house pre-built models trained on large, curated datasets of chemical compounds.
[15][16]

 Input Molecule: Provide the structure of 3-Methyl-4-propyloctane to the software, typically
via its SMILES string: CCCCC(CCC)C(C)CC.

e Run Prediction: Execute the prediction module. The software calculates relevant molecular
descriptors (e.g., LogP, molecular weight, polar surface area) and uses its internal QSPR
models to predict a range of properties.

o Analyze Output: Review the predicted ADMET properties. Key parameters for a non-polar
hydrocarbon like this include:

o Absorption: Predicted Caco-2 permeability and human intestinal absorption.

o Metabolism: Likelihood of being a substrate or inhibitor for key Cytochrome P450 (CYP)
enzymes.

o Toxicity: Predictions for endpoints like Ames mutagenicity.

Part 4: Data Summary and Validation

A critical component of any computational protocol is validation against known experimental
data. As specific experimental values for 3-Methyl-4-propyloctane are scarce, we compare
our computed values against both known data for C12H26 isomers and QSPR-predicted
values.
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. . . Citation for
MD Simulation QSPR Experimental .
Property Lo Experimental
Result Prediction (n-Dodecane)
Value
Molecular Weight
170.33 170.33 170.34 [2]
(g/mol)
Density (g/cm?3 at
User Calculated ~0.76 0.75 [4]
298K)
Boiling Point (°C)  N/A ~197-210 216.3 [4]
Heat of
Vaporization User Calculated N/A 61.6 N/A
(kJ/mol)
LogP (Octanol-
N/A 6.1-6.3 ~6.1 [2][25]
Water)
Ames
N/A Low Probability Non-mutagenic N/A

Mutagenicity

Note: Boiling point is difficult to calculate directly from standard MD simulations. QSPR
provides a more direct estimation. The experimental values for the linear isomer, n-dodecane,
are provided for reference.

Conclusion and Best Practices

This guide provides robust, scientifically-grounded protocols for predicting the properties of 3-
Methyl-4-propyloctane.

o For Physicochemical Properties: MD simulations with the OPLS-AA force field offer a high-
fidelity approach to determining bulk properties like density and heat of vaporization.

o For Rapid Screening and Pharmacological Properties: QSPR models, particularly those
available on validated platforms, are indispensable for quickly assessing a wide range of
characteristics, including ADMET profiles.
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e Trustworthiness through Validation: Always compare computational results with available
experimental data for the target molecule or its closest structural isomers to build confidence
in the model's predictions.

By combining these methods, researchers can generate a comprehensive profile of 3-Methyl-
4-propyloctane, accelerating research and development while minimizing experimental
overhead.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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